Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Overview
Description
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 It is a derivative of propanoic acid and contains both an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out in an anhydrous ethanol solvent with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120 to 160°C for 16 to 20 hours under nitrogen protection .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The reaction mixture is often washed with petroleum ether and ethyl acetate, followed by recrystallization to obtain the final product in the form of white flaky crystals .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: An intermediate used in the synthesis of pharmaceuticals like Dabigatran etexilate.
N-(pyridin-4-yl)pyridin-4-amine: Known for its arrangement in the interlayer space of zirconium sulfophenylphosphonate.
Uniqueness: Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is unique due to its specific combination of an amino group and a pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDATCZIZVRQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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